1,4-Bis(tributylstannyl)benzene

Descripción general

Descripción

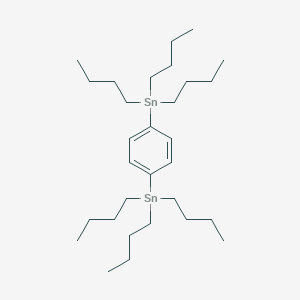

1,4-Bis(tributylstannyl)benzene is an organotin compound with the molecular formula C30H58Sn2. It is a derivative of benzene where two hydrogen atoms in the para positions are replaced by tributylstannyl groups. This compound is widely used in organic synthesis, particularly in Stille coupling reactions, which are a type of palladium-catalyzed cross-coupling reaction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(tributylstannyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with tributyltin lithium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

Formation of Tributyltin Lithium: Tributyltin chloride reacts with lithium metal in anhydrous ether to form tributyltin lithium.

Coupling Reaction: The tributyltin lithium is then reacted with 1,4-dibromobenzene to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(tributylstannyl)benzene primarily undergoes substitution reactions, particularly in Stille coupling reactions. These reactions involve the exchange of the tributylstannyl group with various organic halides or pseudohalides in the presence of a palladium catalyst.

Common Reagents and Conditions

Reagents: Organic halides or pseudohalides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., cesium fluoride).

Conditions: The reactions are typically carried out in an inert atmosphere at elevated temperatures (50-100°C) in solvents such as tetrahydrofuran (THF) or toluene.

Major Products

The major products of these reactions are biaryl compounds, which are formed by the coupling of the aryl group from the organic halide with the aryl group from this compound.

Aplicaciones Científicas De Investigación

Organic Synthesis

Stille Coupling Reactions

BTB is predominantly utilized in Stille coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The compound acts as a nucleophile that can react with organic halides in the presence of palladium catalysts. This reaction is crucial for synthesizing complex organic molecules, including biaryl compounds and other polycyclic aromatic hydrocarbons.

- Mechanism : The Stille reaction involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with BTB and reductive elimination to form the desired product .

- Applications : This methodology is widely used to create pharmaceuticals, agrochemicals, and advanced materials.

Material Science

Conjugated Polymers

In material science, BTB has been employed in the synthesis of conjugated polymers. These materials exhibit unique electronic properties that are beneficial for applications in organic electronics, such as organic solar cells and light-emitting diodes (OLEDs).

- Polymerization Studies : Research has demonstrated the copolymerization of BTB with various comonomers to enhance the electronic characteristics of the resulting materials. For instance, BTB has been copolymerized with electron-deficient components like benzocarborane to create donor-acceptor systems that improve charge transport properties .

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates

BTB is also significant in medicinal chemistry for synthesizing pharmaceutical intermediates. Its ability to form covalent analogs of DNA base pairs through Stille coupling reactions has implications for developing new therapeutic agents.

- Covalent Modifications : For example, BTB has been used to prepare covalent analogs from 9-benzyl-6-chloropurine, which are valuable for studying nucleic acid interactions and developing novel drugs targeting genetic material .

Biological Research

Modification of Biomolecules

In biological research, BTB serves as a tool for modifying biomolecules. This application is particularly relevant in developing new diagnostic tools and therapeutic agents through the functionalization of nucleic acids or proteins.

- Research Findings : Studies have shown that using BTB can lead to the synthesis of modified nucleotides that may enhance the stability or activity of oligonucleotides in therapeutic applications .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 1,4-Bis(tributylstannyl)benzene in Stille coupling reactions involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organic halide, forming a palladium complex.

Transmetalation: The palladium complex reacts with this compound, transferring the aryl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

1,4-Bis(tributylstannyl)benzene can be compared with other organotin compounds such as:

1,3-Bis(tributylstannyl)benzene: Similar structure but with stannyl groups in the meta positions.

1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of tributylstannyl groups.

1,4-Dibromobenzene: Precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its high reactivity in Stille coupling reactions, making it a valuable reagent in organic synthesis. Its ability to form stable intermediates and high-yielding products sets it apart from other similar compounds.

Actividad Biológica

1,4-Bis(tributylstannyl)benzene is an organotin compound that has garnered attention due to its unique structural properties and potential biological activities. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features two tributylstannyl groups attached to a benzene ring at the para positions. The general formula can be represented as:

This compound can be synthesized through various methods, including the Stille coupling reaction, where a tin-based reagent reacts with a halogenated aromatic compound. The efficiency of this synthesis can vary based on the reaction conditions and the choice of catalysts.

Organotin compounds like this compound exhibit biological activity primarily through their interactions with biological macromolecules. These interactions can lead to:

- Antimicrobial Activity : Organotin compounds have been shown to possess antimicrobial properties against various pathogens, including bacteria and fungi.

- Cytotoxic Effects : Studies indicate that organotin derivatives may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Endocrine Disruption : Some organotins are known to mimic hormones and can interfere with endocrine functions.

Case Studies and Research Findings

- Antimicrobial Properties : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of many conventional antibiotics, indicating its potential as a novel antimicrobial agent .

- Cytotoxicity Against Cancer Cells : Research published in PubMed Central reported that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The compound induced cell death through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Endocrine Disruption Studies : Investigations into the endocrine-disrupting potential of organotin compounds revealed that this compound could bind to estrogen receptors, potentially leading to hormonal imbalances in exposed organisms. This raises concerns about its environmental impact and safety .

Data Summary Table

Propiedades

IUPAC Name |

tributyl-(4-tributylstannylphenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4.6C4H9.2Sn/c1-2-4-6-5-3-1;6*1-3-4-2;;/h1-2,5-6H;6*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMLHJDBZGVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58Sn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448650 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17151-51-8 | |

| Record name | 1,4-Bis(tributylstannyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17151-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,4-bis(tributylstannyl)benzene in the synthesis of the Stille coupling-based microporous organic polymer (St-MOP)?

A1: this compound serves as a key building block in the Stille coupling reaction used to synthesize St-MOP. [] It reacts with 1,3,6,8-tetrabromopyrene in the presence of a palladium catalyst. During this reaction, the tributylstannyl groups of this compound are replaced by the pyrene units, forming the extended polymer network. The palladium catalyst plays a crucial role in facilitating this coupling process.

Q2: How does the structure of this compound influence the properties of the resulting St-MOP@Pd material?

A2: The linear structure of this compound, with its two reactive tributylstannyl groups, allows it to act as a bridging unit during polymerization. This bridging contributes to the formation of a porous network within the St-MOP structure. [] The size of the St-MOP particles and the amount of palladium incorporated into the material are influenced by the concentration of the palladium catalyst used during synthesis. []

Q3: Are there any environmental concerns regarding the use of this compound in this synthesis, and are there any alternative reagents?

A3: Organotin compounds, including this compound, can have toxicity concerns. [] Research into alternative, less toxic reagents for similar Stille coupling reactions is ongoing within the field of green chemistry. Exploring and optimizing these alternatives could lead to more environmentally friendly approaches for synthesizing similar porous materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.